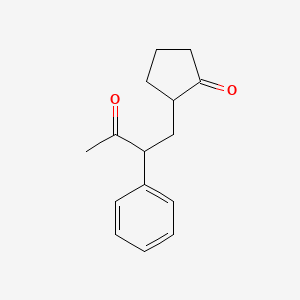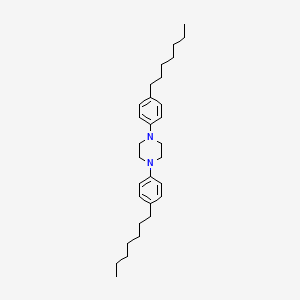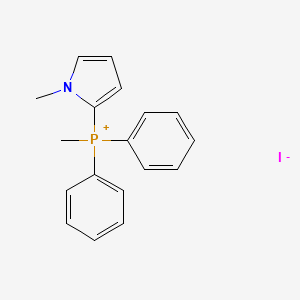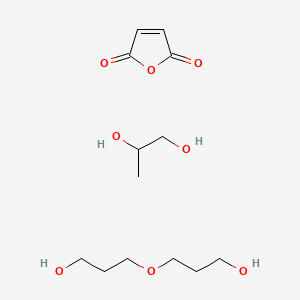
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol;propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Furandione, polymer with oxybis[propanol] and 1,2-propanediol is a synthetic polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of 2,5-furandione with oxybis[propanol] and 1,2-propanediol, resulting in a material that exhibits excellent thermal stability, mechanical strength, and chemical resistance. It is widely used in various industrial applications, including coatings, adhesives, and composite materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-furandione, polymer with oxybis[propanol] and 1,2-propanediol typically involves a polycondensation reaction. The reaction is carried out by heating 2,5-furandione with oxybis[propanol] and 1,2-propanediol in the presence of a catalyst, such as a strong acid or base. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the desired polymer with high molecular weight and uniformity.
Industrial Production Methods: In industrial settings, the production of this polymer is often carried out in large-scale reactors equipped with advanced temperature and pressure control systems. The reactants are continuously fed into the reactor, and the polymerization reaction is monitored to maintain optimal conditions. The resulting polymer is then purified and processed into various forms, such as pellets, films, or coatings, depending on the intended application.
化学反応の分析
Types of Reactions: 2,5-Furandione, polymer with oxybis[propanol] and 1,2-propanediol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups, such as hydroxyl or carboxyl groups, which can enhance its reactivity and compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing its molecular weight or altering its mechanical strength.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups within the polymer chain are replaced with other atoms or groups, allowing for the customization of its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out at elevated temperatures and in the presence of a solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens, alkylating agents, and acylating agents, are used under controlled conditions to achieve the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated polymers, while reduction can produce lower molecular weight polymers with altered mechanical properties.
科学的研究の応用
2,5-Furandione, polymer with oxybis[propanol] and 1,2-propanediol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as nanocomposites and functionalized polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its use in medical devices, such as implants and prosthetics, due to its excellent mechanical properties and resistance to degradation.
Industry: Widely used in the production of high-performance coatings, adhesives, and composite materials for automotive, aerospace, and construction applications.
作用機序
The mechanism of action of 2,5-furandione, polymer with oxybis[propanol] and 1,2-propanediol involves its ability to form strong intermolecular interactions with other materials. The polymer’s unique structure allows it to interact with various molecular targets, such as proteins, enzymes, and other polymers, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can enhance the polymer’s performance in specific applications, such as improving the adhesion of coatings or the stability of drug delivery systems.
類似化合物との比較
- 1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,1′-oxybis[2-propanol]
- 2,5-Furandione, polymer with 2,2′-oxybis[ethanol] and 1,1′-oxybis[2-propanol]
- 1,3-Isobenzofurandione, polymer with 1,2-ethanediol, 2,5-furandione and oxybis[propanol]
Comparison: Compared to these similar compounds, 2,5-furandione, polymer with oxybis[propanol] and 1,2-propanediol exhibits unique properties, such as higher thermal stability and mechanical strength. Its ability to undergo various chemical reactions and form strong intermolecular interactions makes it a versatile material for a wide range of applications. Additionally, its biocompatibility and resistance to degradation make it particularly suitable for medical and biological applications.
特性
CAS番号 |
56083-98-8 |
|---|---|
分子式 |
C13H24O8 |
分子量 |
308.32 g/mol |
IUPAC名 |
furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol;propane-1,2-diol |
InChI |
InChI=1S/C6H14O3.C4H2O3.C3H8O2/c7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3;1-3(5)2-4/h7-8H,1-6H2;1-2H;3-5H,2H2,1H3 |
InChIキー |
QDTSMQDYNURYJH-UHFFFAOYSA-N |
正規SMILES |
CC(CO)O.C1=CC(=O)OC1=O.C(CO)COCCCO |
関連するCAS |
56083-98-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
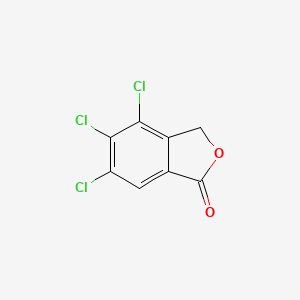
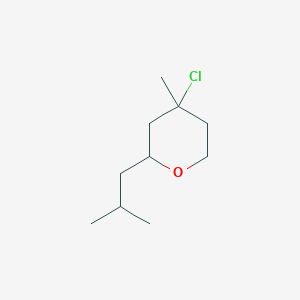
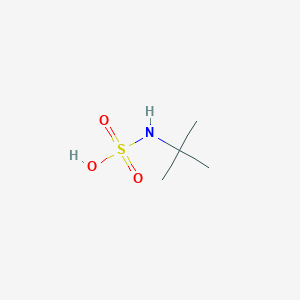
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

